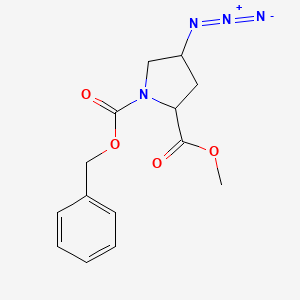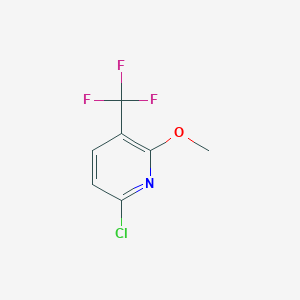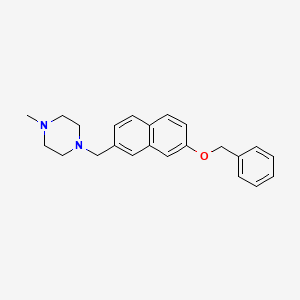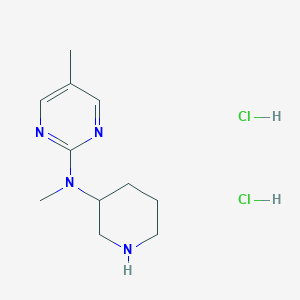![molecular formula C22H26N4O3S B12273033 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12273033.png)
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine sulfonyl group, and an octahydropyrrolo[2,3-c]pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine sulfonyl benzoyl intermediate, followed by the formation of the octahydropyrrolo[2,3-c]pyrrole core, and finally the attachment of the pyridine ring.
-
Preparation of Pyrrolidine Sulfonyl Benzoyl Intermediate
Reagents: Pyrrolidine, sulfonyl chloride, benzoyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine.
-
Formation of Octahydropyrrolo[2,3-c]pyrrole Core
Reagents: Cyclohexanone, ammonia, and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically conducted in ethanol at room temperature.
-
Attachment of Pyridine Ring
Reagents: Pyridine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced forms of the compound, possibly affecting the sulfonyl or carbonyl groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Products: Substituted derivatives where nucleophiles replace specific functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme inhibition.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical properties.
Mécanisme D'action
The mechanism of action of 2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with a pyridine ring, such as 2-aminopyridine.
Sulfonyl Benzoyl Compounds: Molecules featuring the sulfonyl benzoyl group, like sulfonylureas.
Uniqueness
2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the octahydropyrrolo[2,3-c]pyrrole core, along with the pyrrolidine sulfonyl benzoyl and pyridine groups, makes it distinct from other compounds with similar individual components.
Propriétés
Formule moléculaire |
C22H26N4O3S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26N4O3S/c27-22(17-6-8-19(9-7-17)30(28,29)25-12-3-4-13-25)26-14-10-18-15-24(16-20(18)26)21-5-1-2-11-23-21/h1-2,5-9,11,18,20H,3-4,10,12-16H2 |
Clé InChI |
KUBIGBHPIBRHMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)

![4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12272986.png)

![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)

![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)

![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
